![molecular formula C20H14ClN3O4S B14956257 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B14956257.png)
4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps. The starting materials often include 2-chlorobenzaldehyde and thiosemicarbazide, which undergo cyclization to form the thiazolo-triazole core. The final step involves the esterification of the phenolic group with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl group in the thiazolo-triazole core.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The thiazolo-triazole core is particularly interesting for its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The thiazolo-triazole core can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate
- 4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate
Uniqueness
What sets 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its analogs.
Biological Activity
The compound 4-[(E)-(2-(2-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate is a thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step reaction involving thiazole and triazole derivatives. The process typically includes the condensation of appropriate precursors under acidic or basic conditions. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.
Key Structural Features
- Molecular Formula : C21H16ClN4O6S
- Molecular Weight : 452.44 g/mol
- Functional Groups : The presence of methoxy, acetate, and chlorophenyl groups contributes to the compound's reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. Specifically, compounds with similar structures have shown significant activity against various cancer cell lines.
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Mechanism of Action
- The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. Studies indicate that these compounds can disrupt cell cycle progression and induce cell death via mitochondrial pathways.
- The ability to inhibit key signaling pathways involved in cancer proliferation (e.g., PI3K/Akt/mTOR) has also been noted.
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Case Studies
- In a study evaluating the effects of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones on human cancer cell lines (renal cancer, leukemia, colon cancer), it was found that these compounds exhibited potent cytotoxicity compared to their respective amides .
- Another investigation into related thiazolo compounds demonstrated significant inhibition of tumor growth in xenograft models .
Comparative Biological Activity
The following table summarizes the biological activity of similar thiazolo-triazole derivatives:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiazolo[3,2-b][1,2,4]triazole A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
Thiazolo[3,2-b][1,2,4]triazole B | A549 (Lung Cancer) | 15.0 | PI3K/Akt inhibition |
4-[(E)-(2-(2-chlorophenyl)-6-oxo... | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Properties
Molecular Formula |
C20H14ClN3O4S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-[(E)-[2-(2-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H14ClN3O4S/c1-11(25)28-15-8-7-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-5-3-4-6-14(13)21/h3-10H,1-2H3/b17-10+ |
InChI Key |
UIDVGXJTHBTFSX-LICLKQGHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2)OC |
Origin of Product |
United States |
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